

CCT241161 combination therapy BRAF MEK inhibitors

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Compound Focus: CCT241161

Cat. No.: S548106

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Frequently Asked Questions (FAQs)

- **What is the primary mechanism of action of CCT241161?** CCT241161 is a dual-acting inhibitor. It functions as a **pan-RAF inhibitor** (targeting BRAF, BRAF V600E, and CRAF) and also potently inhibits **SRC-family kinases (SRC, LCK)**. This dual activity allows it to inhibit the MEK/ERK pathway without causing the paradoxical activation seen with first-generation BRAF inhibitors in RAS-mutant cells, making it effective in certain resistant melanoma models [1].
- **In which disease models has CCT241161 shown efficacy?** Preclinical studies have demonstrated its efficacy in:
 - **BRAF mutant melanoma** [1]
 - **NRAS mutant melanoma** [1] [2]
 - **Patient-Derived Xenografts (PDXs)** that have developed resistance to first-generation BRAF inhibitors (e.g., vemurafenib/PLX4720) or combination BRAF/MEK inhibitor therapy [1] [2].
- **What are the key selectivity and pharmacokinetic profiles of CCT241161?** The table below summarizes quantitative data from preclinical characterization [1]:

Property	Value for CCT241161	Experimental Note / Context
Biochemical IC₅₀ (nM)		
BRAF V600E	15 nM	
CRAF	6 nM	
SRC	15 nM	
LCK	3 nM	
In Vivo Profile (Mouse)		
Oral Bioavailability	~55%	At 10 mg/kg/day
Plasma Concentration	~1 µM	Measured at 24 hr (CCT196969) & 14 hr (CCT241161) post 10 mg/kg/day dose
Tolerated Dose	Up to 25 mg/kg daily for 19 days	No mortality; transient tachypnoea observed

- **How does resistance to CCT241161 potentially develop?** While **CCT241161** is designed to overcome specific resistance mechanisms, cancer cells may employ alternative pathways. General resistance mechanisms to targeted BRAF/MEK therapy include:
 - **Genetic alterations:** Mutations in **NRAS** or **MEK1/2** (e.g., C121S, E203K, Q56P in MEK1) [3].
 - **Pathway reactivation:** Overexpression or activation of Receptor Tyrosine Kinases (RTKs like PDGFR β , EGFR, IGFR1), leading to **PI3K-AKT-mTOR pathway** upregulation or MAPK pathway reactivation [3].
 - **Bypass activation:** Activation of alternative signaling pathways such as **YAP/TAZ** or **WNT5A/ β -catenin** [3].

Experimental Protocols & Troubleshooting

Protocol: In Vitro Inhibition of MEK/ERK Signaling

Objective: To assess the efficacy of **CCT241161** in suppressing the MAPK pathway in melanoma cell lines.

Methodology:

- **Cell Culture:** Use appropriate BRAF mutant (e.g., WM266.4) or NRAS mutant melanoma cell lines. Maintain cells in standard conditions.
- **Compound Treatment:** Treat cells with a dose range of **CCT241161** (e.g., 0-1000 nM) for a predetermined period (e.g., 2 hours).
- **Protein Analysis:** Lyse cells and perform **Western Blotting**.
- **Target Detection:** Probe membranes with antibodies against:
 - **Phospho-ERK1/2 (p-ERK)** and total ERK to assess pathway inhibition.
 - **Phospho-MEK (p-MEK)** and total MEK for upstream confirmation.
 - **GAPDH** or **Vinculin** as a loading control.

Expected Outcome: A dose-dependent decrease in p-ERK and p-MEK levels in sensitive cell lines, indicating successful pathway inhibition [1].

Protocol: In Vivo Efficacy Study in Resistant PDX Models

Objective: To evaluate the antitumor activity of **CCT241161** in vivo using patient-derived xenografts resistant to established BRAF inhibitors.

Methodology:

- **Model Generation:** Implant vemurafenib/PLX4720-resistant PDX tumors into immunocompromised mice.
- **Dosing Regimen:** Once tumors are established, administer **CCT241161** orally at **10-25 mg/kg/day**. Include a vehicle control group and a group treated with the resistant agent (e.g., PLX4720) for comparison.
- **Monitoring:** Measure tumor volumes and animal body weight regularly to assess efficacy and toxicity.
- **Endpoint Analysis:** After a set period (e.g., 3-4 weeks), harvest tumors for downstream analysis (e.g., IHC for p-ERK, Ki67) [1] [2].

Expected Outcome: Significant tumor growth inhibition in the **CCT241161**-treated group compared to both vehicle and PLX4720-treated groups, with corresponding decreases in p-ERK staining in tumor tissues [1].

Troubleshooting Common Experimental Issues

Issue	Possible Cause	Suggested Solution
Lack of p-ERK inhibition in a sensitive cell line	Inactive compound; degraded DMSO stock; incorrect cell model.	Confirm compound activity in a fresh aliquot via a kinase assay. Verify the mutation status of the cell line. Use a known sensitive cell line as a positive control.
High cytotoxicity in control wells	Solvent (DMSO) toxicity.	Ensure final DMSO concentration in media does not exceed 0.1%. Include a vehicle-only control in all experiments.
Rapid re-growth of tumors in vivo	Development of acquired resistance.	Consider testing CCT241161 in combination with other agents (e.g., MEK inhibitors) based on resistance mechanisms identified in your model. Analyze endpoint tumors for mechanisms of resistance.
Unexpected toxicity in mouse models	Dose too high; compound-related adverse effect.	Re-evaluate the dosing regimen. Refer to the preclinical safety data, which indicated that doses up to 25 mg/kg/day were tolerated with only transient side effects [1].

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of **CCT241161** and common resistance pathways it is designed to overcome.

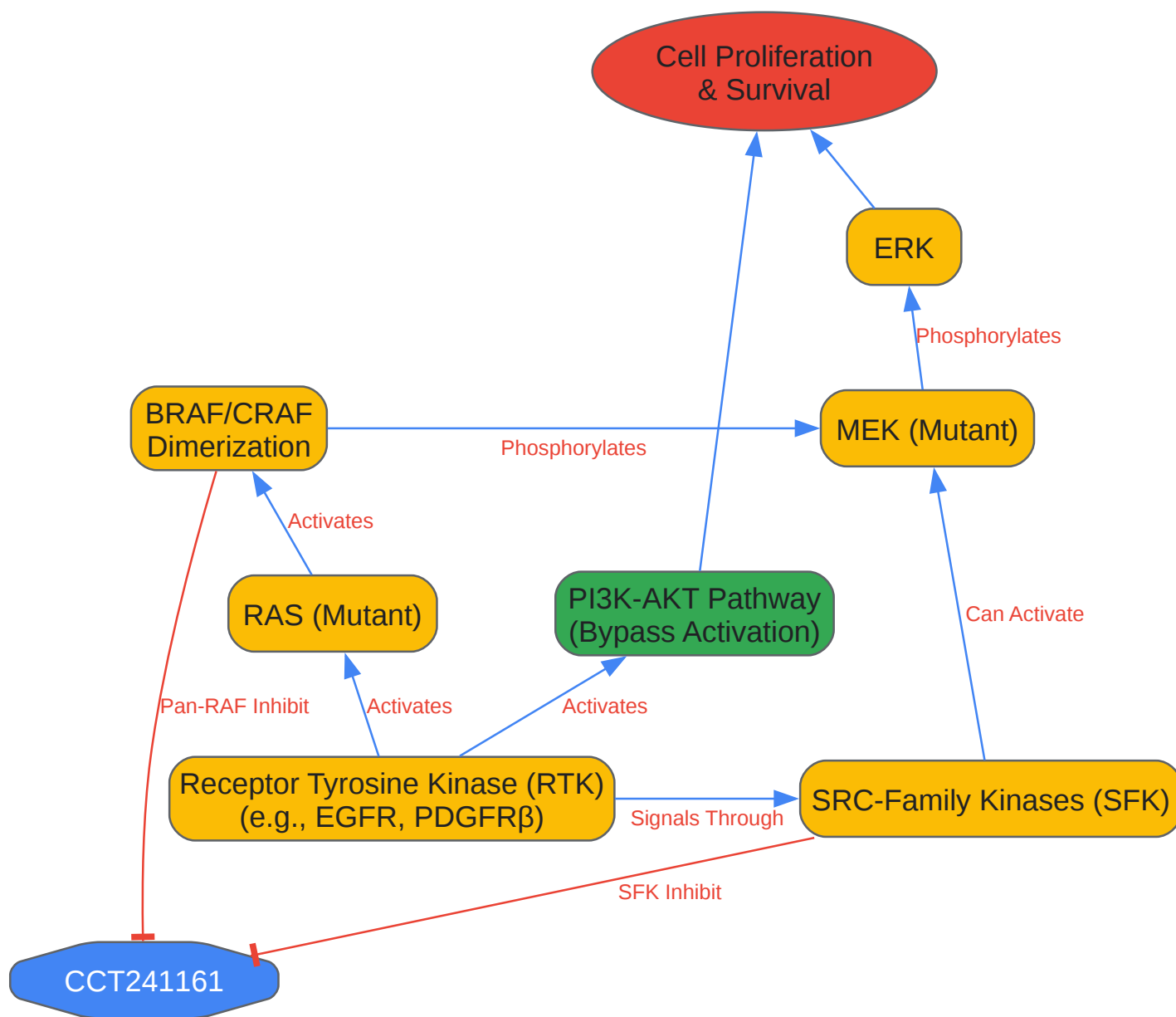


Figure: CCT241161 inhibits multiple nodes in oncogenic signaling to overcome resistance. Resistance can occur via RTK upregulation or mutations in downstream components.

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